19-Noraldosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76025-75-7 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C20H26O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,10,13-17,19,21,24H,1-6,8-9H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1 |
InChI Key |
BIDXSZCVYXAGCG-CRGXURCLSA-N |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO |
Isomeric SMILES |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)C=O)C(=O)CO |
Canonical SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO |
Other CAS No. |
76025-75-7 |
Synonyms |
19-noraldosterone |
Origin of Product |
United States |
Biosynthesis and Regulation of 19 Noraldosterone
Endogenous Production Pathways and Anatomical Localization in Research Models
Adrenal Gland Synthesis Pathways in Experimental Systems
Endogenous production of 19-noraldosterone has been demonstrated to occur within the adrenal gland. oup.com Studies using isolated rat adrenal cells have shown that the gland is capable of synthesizing this compound. nih.gov In these experimental systems, the synthesis of this compound appears to follow a specific pathway. Research indicates that [14C]progesterone can be converted to [14C]this compound in rat adrenal glomerulosa cells. oup.com
Furthermore, investigations into the precursors of this compound have identified several key intermediates. In isolated rat glomerulosa cells, the metabolism of [14C]pregnenolone leads to the sequential detection of 18,19-dihydroxycorticosterone (B39612), followed by 18-hydroxy-19-norcorticosterone (B39188), and finally this compound. nih.gov This suggests a biosynthetic sequence from pregnenolone (B344588) to this compound within these adrenal cells. nih.gov
The production of this compound and its potential precursors, such as 18-hydroxy-19-norcorticosterone and 18,19-dihydroxycorticosterone, has also been observed at high rates in vitro in human aldosterone-producing adrenal adenomas and in cases of adrenal hyperplasia. nih.gov This is in contrast to lower production rates found in Cushing's adenoma or "silent" adenomas. nih.gov The regulation of this adrenal synthesis is influenced by the renin-angiotensin system and ACTH. oup.com Angiotensin II and ACTH have been shown to dose-dependently increase the production of this compound from isolated human glomerulosa cells. oup.com
Notably, the precursor 19-nordeoxycorticosterone (B1217766) (19-nor-DOC) is also produced by aldosterone-producing adenomas. nih.gov While some studies suggest 19-nor-DOC is primarily synthesized extra-adrenally, evidence points to its production within the adrenal gland as well, particularly in the context of aldosterone-producing adenomas. oup.comnih.gov
Extra-adrenal Synthesis Considerations in Research Models
While the adrenal gland is a key site of this compound synthesis, evidence from research models suggests that extra-adrenal production also occurs. The precursor 19-nor-DOC, for instance, is thought to be primarily synthesized in the kidneys. nih.govahajournals.org Its synthesis is considered to be relatively unresponsive to acute changes in dietary sodium intake. oup.com In patients with aldosterone-producing adenomas, 19-nor-DOC is produced not only by the adrenal tumor but also by the kidneys. nih.gov
The concept of extra-adrenal steroidogenesis is not limited to 19-nor-DOC. Various tissues, including the heart, blood vessels, brain, and adipose tissue, have been identified as potential sites of aldosterone (B195564) synthesis, based on the detection of aldosterone synthase (CYP11B2) expression. helsinki.firesearchgate.net This raises the possibility that this compound or its precursors could also be synthesized in these extra-adrenal locations, although direct evidence for this compound itself is less established than for aldosterone.
Specific Adrenal Cell Types Involved in Biosynthesis (e.g., Zona Glomerulosa)
The primary site of this compound synthesis within the adrenal cortex is the zona glomerulosa. nih.govfrontiersin.org Research using isolated rat adrenal cells has demonstrated that this compound and its immediate precursors are synthesized in glomerulosa cells (GCs), but not in fasciculata-reticularis cells (FCs). nih.gov This localization is consistent with the expression of key enzymes necessary for its production.
The zona glomerulosa is responsible for the production of mineralocorticoids, most notably aldosterone. frontiersin.orgtaylorandfrancis.com The cells of the zona glomerulosa express aldosterone synthase (CYP11B2), the enzyme that catalyzes the final steps of aldosterone biosynthesis. frontiersin.orgnih.gov Studies on human adrenal cells have confirmed that isolated glomerulosa cells produce this compound and that this production is stimulated by angiotensin II and ACTH. oup.com This indicates that the machinery for this compound synthesis is present and active in this specific cell layer of the adrenal cortex.
In pathological conditions such as aldosterone-producing adenomas, the tumor cells, which are often derived from zona glomerulosa-like cells, are a significant source of this compound and its precursors. nih.gov
Enzymatic Regulation of this compound Formation
The formation of this compound is a multi-step process governed by the activity of specific enzymes, particularly those belonging to the cytochrome P450 superfamily. While the complete enzymatic pathway is still under investigation, research has shed light on the roles of key enzymes in the synthesis of its precursors and the potential for a dedicated synthase.
Role of Cytochrome P450 Enzymes in Steroidogenesis Related to this compound Precursors
Cytochrome P450 (CYP) enzymes are crucial for the biosynthesis of all steroid hormones from cholesterol. mdpi.combiorxiv.org In the context of this compound, several CYP enzymes are implicated in the formation of its precursors. The synthesis of mineralocorticoids, including aldosterone and likely this compound, occurs in the zona glomerulosa and involves a series of enzymatic reactions catalyzed by CYP enzymes. frontiersin.org
The enzyme aldosterone synthase (CYP11B2) is of particular importance. nih.govmedlineplus.gov Located in the inner mitochondrial membrane of zona glomerulosa cells, CYP11B2 is responsible for the final steps of aldosterone synthesis, converting 11-deoxycorticosterone to aldosterone through a three-step process. medlineplus.govnih.gov Given the structural similarity between aldosterone and this compound, and the fact that both are produced in the zona glomerulosa under the influence of similar stimuli, it is highly probable that CYP11B2 is involved in the synthesis of this compound. oup.comnih.gov Angiotensin II, a known regulator of CYP11B2, also stimulates this compound production. oup.com
The formation of the precursor 19-nor-DOC involves the oxidative removal of the C19 methyl group from the steroid nucleus, a process that occurs via a mitochondrial non-aromatizing C19 oxidase pathway. oup.com This suggests the involvement of a P450 enzyme with 19-hydroxylase activity.
The broader family of cytochrome P450 enzymes plays a wide role in steroid metabolism, with many individual P450s capable of catalyzing steroid oxidations. mdpi.com While CYP11B2 is the most likely candidate for the final steps of this compound synthesis, other P450 enzymes are undoubtedly involved in the earlier stages of its biosynthetic pathway, starting from cholesterol.
Investigation of this compound Synthase Activity
While a specific "this compound synthase" has not yet been definitively identified, research points towards the multifunctional activity of existing steroidogenic enzymes. oup.com The term "this compound synthase" may refer to the enzymatic activity responsible for the conversion of a precursor like 19-nor-DOC to this compound, or the entire pathway leading to its formation.
Studies have shown that [14C]progesterone can be converted to [14C]this compound in rat adrenal glomerulosa cells, demonstrating that the necessary synthase activity is present in these cells. oup.com The regulation of this compound production by angiotensin II and ACTH suggests that the synthase activity is under the control of the same factors that regulate aldosterone synthesis. oup.com Angiotensin II is known to increase the activity and messenger RNA levels of cytochrome P450aldo (CYP11B2). oup.com
It is plausible that the 19-hydroxylase and subsequent oxidative activities required to produce this compound from its 19-methylated precursors are carried out by one or more cytochrome P450 enzymes. The conversion of 19-nor-DOC to this compound would require hydroxylation at the 11β and 18 positions, activities known to be possessed by CYP11B2. ahajournals.org Therefore, it is possible that CYP11B2 itself functions as the "this compound synthase" by acting on 19-nor-corticosteroid precursors. Further research is needed to fully characterize the specific enzyme or enzymes responsible for the complete synthesis of this compound and to determine if it is a distinct entity or a function of a known steroidogenic enzyme. oup.com
Hormonal Regulatory Mechanisms in Experimental Systems
The biosynthesis of this compound, a potent mineralocorticoid, is intricately controlled by several hormonal signals. researchgate.netresearchgate.net Primarily synthesized in the adrenal gland, its production is influenced by the same major systems that regulate aldosterone, notably the renin-angiotensin system (RAS) and adrenocorticotropic hormone (ACTH). oup.comoup.com Experimental studies, both in vitro and in vivo, have elucidated the roles of these hormonal pathways in modulating this compound synthesis.
Renin-Angiotensin System Influence on this compound Production
The renin-angiotensin system (RAS) is a critical regulator of this compound synthesis. researchgate.net The primary effector of this system, angiotensin II, has been shown to directly stimulate the production of this compound. oup.com The RAS cascade begins with renin, an enzyme released by the kidneys, which cleaves angiotensinogen (B3276523) to form angiotensin I. wikipedia.orgfrontiersin.org Angiotensin I is then converted to the highly active angiotensin II by the angiotensin-converting enzyme (ACE). wikipedia.orgnih.gov
Research involving isolated human adrenal glomerulosa cells has demonstrated that angiotensin II dose-dependently increases the secretion of this compound. oup.comoup.com In one study, incubating these cells with varying concentrations of angiotensin II resulted in a significant and progressive rise in this compound output. oup.com The stimulatory effect of angiotensin II is not limited to this compound; it also enhances the production of its potential precursors, such as 18,19-dihydroxycorticosterone and 18-hydroxy-19-norcorticosterone, in a similar dose-dependent fashion. oup.com This suggests that angiotensin II likely acts on an enzymatic step common to the synthesis of these related steroids, possibly by increasing the activity and messenger ribonucleic acid (mRNA) level of cytochrome P450aldo (aldosterone synthase). oup.com These findings firmly establish that this compound synthesis is, at least in part, under the control of the renin-angiotensin system. researchgate.netoup.com
Adrenocorticotropic Hormone (ACTH) Stimulation of this compound Synthesis
Adrenocorticotropic hormone (ACTH), a peptide hormone released from the pituitary gland, is another key secretagogue for this compound. researchgate.netoup.com While ACTH is primarily known for regulating glucocorticoid production in the zona fasciculata of the adrenal cortex, it also exerts a significant influence on mineralocorticoid synthesis in the zona glomerulosa. oup.comnih.gov
In vivo studies in humans have shown that the administration of ACTH leads to a marked increase in the urinary excretion of this compound. oup.comoup.com For instance, administering 40 units of Zn-ACTH intramuscularly twice daily for three days resulted in an approximate four-fold increase in 24-hour urinary this compound levels, a response magnitude that was virtually identical to that of aldosterone and its other precursors. oup.comoup.com
Consistent with these in vivo findings, in vitro experiments using isolated human adrenal glomerulosa cells have confirmed a direct, dose-dependent stimulatory effect of ACTH on this compound production. oup.comoup.com The mechanism by which ACTH stimulates steroid hormone production generally involves binding to its receptor (MC2R), activating a signaling cascade that increases the expression of genes encoding steroidogenic enzymes. oup.comfrontiersin.org While the specific synthase for this compound has not been definitively identified, ACTH may act by increasing the availability of precursors or by directly influencing the activity of the enzymes involved in its synthesis. oup.com
Table 1: Effect of Angiotensin II and ACTH on this compound Production in Isolated Human Adrenal Glomerulosa Cells
| Stimulating Agent | Concentration (mol/L) | This compound Secretion (pmol/106 cells per 3h) |
|---|---|---|
| Control | - | 212 ± 24 |
| Angiotensin II | 10-9 | 622 ± 43 |
| 10-8 | 865 ± 50 | |
| 10-7 | 1650 ± 84 | |
| ACTH | 10-10 | 585 ± 48 |
| 10-9 | 954 ± 65 | |
| 10-8 | 1980 ± 115 |
Data derived from a study on isolated human adrenal glomerulosa cells. oup.com
Other Modulatory Factors in Biosynthesis
Beyond the primary roles of angiotensin II and ACTH, other factors can modulate the biosynthesis of adrenal steroids, and by extension, likely influence this compound production. researchgate.net These include electrolytes and cytokines.
Potassium: The regulation of aldosterone, a closely related mineralocorticoid, is highly sensitive to plasma potassium concentration. Studies on human vascular endothelial cells (HVECs), which can also synthesize aldosterone, show that increased potassium levels stimulate aldosterone production. oup.com This effect is linked to an increase in the expression of aldosterone synthase (CYP11B2) mRNA. oup.com Given that this compound synthesis also occurs in the adrenal zona glomerulosa and shares regulatory pathways with aldosterone, it is plausible that potassium levels also modulate its production.
Tumor Necrosis Factor (TNF): Cytokines can have inhibitory effects on steroidogenesis. Research has shown that Tumor Necrosis Factor (TNF) acts as a potent inhibitor of angiotensin II-induced aldosterone synthesis. oup.com In cultured HVECs, TNF was found to block the aldosterone production stimulated by angiotensin II, ACTH, and potassium. oup.com This inhibition occurs at the transcriptional level, with TNF reducing the expression of CYP11B2 mRNA. oup.com This suggests a potential role for inflammatory signals in down-regulating the production of mineralocorticoids, which could include this compound.
Receptor Interactions and Binding Affinity
Mineralocorticoid Receptor (MR) Binding Dynamics
The mineralocorticoid receptor (MR) is a primary target for aldosterone (B195564) and other mineralocorticoids, playing a crucial role in the regulation of electrolyte and water balance. researchgate.netbioscientifica.com The binding dynamics of 19-Noraldosterone to the MR have been a subject of scientific investigation to understand how the absence of the C19-methyl group influences its activity.
Relative Binding Affinity of this compound to MR in Research Assays
Research assays have demonstrated that this compound exhibits a significantly lower binding affinity for the mineralocorticoid receptor (MR) compared to aldosterone. nih.govoup.com Studies have shown that the affinity of this compound for the MR is less than 1% of that of aldosterone. nih.govoup.com This reduced affinity suggests that the C19-methyl group, which is absent in this compound, is important for high-affinity binding to the MR. nih.gov In contrast, other 19-nor steroids, such as 19-nordeoxycorticosterone (B1217766) and 19-norprogesterone (B1209251), have shown an increased affinity for the MR compared to their parent compounds. nih.govoup.com
Table 1: Relative Binding Affinity of this compound to the Mineralocorticoid Receptor (MR)
| Compound | Relative Binding Affinity to MR (Compared to Aldosterone) |
| This compound | < 1% |
| Aldosterone | 100% |
Functional Agonist Activity at MR in Experimental Models
Despite its low binding affinity, the functional activity of this compound at the MR is complex. While some studies suggest that this compound is without significant mineralocorticoid activity due to its poor binding, others point towards potential context-dependent effects. oup.com The functional consequences of MR activation typically involve the receptor translocating to the nucleus and regulating the transcription of target genes involved in sodium and potassium transport. mdpi.commdpi.com
Molecular Mechanisms of MR Activation by this compound
The activation of the mineralocorticoid receptor (MR) is a multi-step process that begins with the binding of a ligand, which induces a conformational change in the receptor. This change facilitates its translocation from the cytoplasm to the nucleus. conicet.gov.ar Once in the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs), leading to the transcription of target genes. mdpi.commdpi.com The specific molecular interactions between this compound and the MR that would lead to its activation are not as well-defined as those for aldosterone, largely due to its significantly lower binding affinity. nih.gov The planarity of the steroid nucleus is considered a critical factor for optimal MR activation. conicet.gov.ar
Glucocorticoid Receptor (GR) Binding Dynamics
Relative Binding Affinity of this compound to GR in Research Assays
Similar to its interaction with the MR, this compound demonstrates a very low binding affinity for the glucocorticoid receptor (GR). nih.govoup.com Research has shown that the affinity of this compound for the GR is less than 1% of that of its parent compound, cortisol. nih.gov This indicates that the structural modifications in this compound significantly reduce its ability to bind effectively to the GR.
Table 2: Relative Binding Affinity of this compound to the Glucocorticoid Receptor (GR)
| Compound | Relative Binding Affinity to GR (Compared to Cortisol) |
| This compound | < 1% |
| Cortisol | 100% |
Comparative Selectivity Between MR and GR
Given its low affinity for both the mineralocorticoid and glucocorticoid receptors, this compound does not exhibit strong selectivity for either receptor. nih.govoup.com Aldosterone itself has a high affinity for the MR, while glucocorticoids like cortisol bind with high affinity to the GR. nih.govbioscientifica.com The selectivity of these natural hormones is crucial for their specific physiological roles. The lack of significant binding of this compound to either receptor suggests a limited direct genomic role mediated through these receptors under normal physiological concentrations. nih.gov
Implications of Receptor Interactions for Biological Activity in Research Contexts
The receptor binding characteristics of this compound have significant implications for its observed biological activities in various research settings. Despite some studies indicating a low affinity for the mineralocorticoid receptor in isolated systems, the compound is recognized for its potent mineralocorticoid and hypertensinogenic (blood pressure-increasing) activities in vivo. nih.govresearchgate.netoup.com This suggests that the ultimate biological effect of this compound is not solely dictated by its binding affinity in simplified experimental models.
Research has demonstrated that this compound is synthesized in the human adrenal gland, and its production can be stimulated by both angiotensin II and adrenocorticotropic hormone (ACTH). nih.govoup.com This endogenous production points to a potential physiological or pathophysiological role. For example, in studies of central mechanisms of hypertension, the direct infusion of this compound into the cerebral ventricles of rats was shown to induce a significant increase in blood pressure, an effect comparable to that of aldosterone. ahajournals.org This research suggests that this compound can act within the brain to regulate cardiovascular function. The mechanism for this central effect may involve the modulation of other signaling pathways; rats treated with this compound showed a significant decrease in the messenger RNA (mRNA) for neuronal nitric oxide synthase (nNOS) in key brain regions like the hypothalamus. ahajournals.orgscielo.br A reduction in nNOS activity is believed to contribute to increases in blood pressure. ahajournals.orgscielo.br
The compound has also been investigated in the context of pregnancy-induced hypertension (PIH). In one study, women with PIH had significantly lower 24-hour urinary excretion of this compound compared to normal pregnant women. nih.gov While these findings suggest that circulating this compound does not directly contribute to the pathogenesis of PIH, they highlight its involvement in the complex hormonal milieu of pregnancy. nih.gov The potent in vivo mineralocorticoid actions, such as influencing sodium and potassium balance, underscore the importance of studying this compound in integrated physiological systems where its activity may be modulated. nih.govoup.com The divergence between in vitro binding data and in vivo effects remains a key area of investigation, pointing towards complex mechanisms that may involve metabolic activation or unique tissue-specific actions.
Biological Activities and Mechanistic Studies in Research Models
Influence on Cardiovascular Homeostasis in Animal Models
Research in animal models has been crucial in elucidating the cardiovascular effects of 19-noraldosterone. Studies indicate that this steroid possesses potent mineralocorticoid and hypertensinogenic activity. ahajournals.org
The central nervous system plays a significant role in the hypertensive effects of mineralocorticoids. ahajournals.org this compound, like aldosterone (B195564), has been shown to exert potent hypertensinogenic effects when administered directly into the brain. ahajournals.org The mechanisms underlying these effects are linked to the modulation of key regulatory molecules within the brain. ahajournals.orgscielo.br
Studies have investigated the effects of this compound on the expression of neuronal nitric oxide synthase (nNOS) mRNA in the brain, as nitric oxide (NO) is a key regulator of arterial blood pressure at autonomic sites. ahajournals.orgnih.gov In research involving Wistar-Kyoto rats, a continuous intracerebroventricular infusion of this compound for four weeks led to significant decreases in the amount of nNOS mRNA in the hypothalamus, as well as the rostral and caudal ventrolateral medulla. ahajournals.orgscielo.br This reduction in nNOS mRNA suggests that diminished nitric oxide synthesis in these specific brain regions may contribute to the increase in blood pressure observed in mineralocorticoid-induced hypertension. ahajournals.orgnih.gov The effects of this compound on both blood pressure and nNOS gene expression were found to be equal to those of aldosterone, indicating that this compound possesses a central hypertensinogenic potency comparable to aldosterone. ahajournals.org
Table 1: Effect of Intracerebroventricular Infusion of this compound on nNOS mRNA in Rat Brain Regions
| Brain Region | Effect on nNOS mRNA | Reference |
|---|---|---|
| Hypothalamus | Significantly Reduced | ahajournals.orgscielo.br |
| Rostral Ventrolateral Medulla | Significantly Reduced | ahajournals.orgscielo.br |
| Caudal Ventrolateral Medulla | Significantly Reduced | ahajournals.orgscielo.br |
| Dorsal Medulla | No Significant Difference | ahajournals.org |
To isolate the central effects of this compound, researchers have utilized intracerebroventricular (ICV) administration in animal models. ahajournals.orgnih.gov In these studies, Wistar-Kyoto rats received a continuous ICV infusion of this compound (5 ng/h) via an implanted osmotic minipump for four weeks. ahajournals.orgnih.gov This direct administration into the brain resulted in a significant increase in blood pressure at 2, 3, and 4 weeks into the infusion compared to control animals receiving a vehicle. ahajournals.orgnih.gov Notably, when the same dose of this compound was administered subcutaneously, it had no effect on blood pressure, highlighting the central mechanism of its hypertensinogenic action. ahajournals.orgnih.gov These findings suggest that this compound acts within the brain to elevate arterial blood pressure. ahajournals.org
In addition to its central effects, the peripheral actions of this compound on blood pressure have been evaluated. Studies in adrenalectomized (ADX) spontaneously hypertensive rats (SHR) have demonstrated the compound's potent ability to increase blood pressure. nih.gov A two-week infusion of this compound resulted in significant, dose-dependent increases in systolic blood pressure. nih.gov These studies indicate that this compound is a potentially significant hypertensinogenic steroid. nih.gov
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. bioscientifica.comabdominalkey.com this compound has been shown to modulate this system. In studies with adrenalectomized spontaneously hypertensive rats, infusion of this compound led to the full suppression of plasma renin activity (PRA) at dosages of 0.1 and 0.5 µ g/day . nih.gov This indicates that this compound can exert a powerful inhibitory effect on the renin-angiotensin system, a key characteristic of potent mineralocorticoids. nih.gov
Central Hypertensinogenic Effects and Mechanisms
Comparative Biological Potency with Aldosterone and Other Steroids in Research Models
The biological potency of this compound has been compared to that of aldosterone and other related steroids in various research models. These studies consistently show that this compound is a potent mineralocorticoid, with activity that is at least equal to, and in some cases slightly greater than, aldosterone. ahajournals.orgnih.gov
In studies on adrenalectomized spontaneously hypertensive rats, this compound was found to be equipotent to, and perhaps slightly more active than, aldosterone in raising blood pressure. nih.gov For instance, significant increases in blood pressure were observed with this compound at lower dosages (0.1 and 0.5 µ g/day ) compared to aldosterone, which required slightly higher dosages (0.5 and 1.0 µ g/day ) to produce similar effects. nih.gov Furthermore, this compound achieved full suppression of plasma renin activity at lower doses than aldosterone. nih.gov In contrast, its precursor, 19-hydroxyaldosterone, showed little effect on blood pressure even at much higher dosages. nih.gov
Central administration studies also support the comparable potency of this compound and aldosterone. The central effects of this compound on both blood pressure and the gene expression of nNOS were found to be equal to those of aldosterone. ahajournals.org
Table 2: Comparative Hypertensinogenic and PRA Suppressive Potency in Adrenalectomized SHR
| Compound | Dosage for Significant BP Increase (µg/day) | Dosage for Full PRA Suppression (µg/day) | Reference |
|---|---|---|---|
| This compound | 0.1, 0.5 | 0.1, 0.5 | nih.gov |
| Aldosterone | 0.5, 1.0 | ≥ 0.5 | nih.gov |
| 19-Hydroxyaldosterone | Little change at 10 or 25 | Significantly suppressed at 10 and 25 | nih.gov |
Downstream Signaling Pathways and Gene Expression Modulation in Experimental Systems
The biological activities of this compound, like other mineralocorticoids, are primarily mediated through its interaction with the mineralocorticoid receptor (MR). Upon ligand binding, the receptor translocates to the nucleus, where it functions as a ligand-activated transcription factor. This complex then binds to specific hormone response elements on the DNA, initiating the transcription or repression of target genes. This genomic mechanism orchestrates a cascade of events leading to the physiological effects associated with mineralocorticoid action. While the downstream pathways have been most extensively characterized for aldosterone, the principal endogenous mineralocorticoid, research indicates that this compound activates the same receptor and can modulate gene expression, thus engaging similar signaling cascades.
Direct Evidence of Gene Modulation by this compound
Research in experimental models has provided direct evidence of gene expression regulation by this compound. A key study in rats investigated the central effects of this compound on the expression of neuronal nitric oxide synthase (nNOS), an enzyme involved in cardiovascular homeostasis. The findings demonstrated that this compound has a significant impact on gene expression in the brain, with effects comparable to those of aldosterone. ahajournals.org
In this study, continuous intracerebroventricular (ICV) infusion of this compound into rats for four weeks resulted in a significant decrease in the messenger RNA (mRNA) levels of nNOS in specific brain regions. ahajournals.org Notably, the magnitude of this reduction in nNOS gene expression was equivalent to that observed in rats treated with aldosterone under the same experimental conditions. ahajournals.org These findings suggest that this compound possesses a central hypertensinogenic potency that is on par with aldosterone, which may be mediated, at least in part, through the downregulation of nNOS gene expression. ahajournals.org
Table 1: Effect of this compound on Neuronal Nitric Oxide Synthase (nNOS) mRNA Expression in Rat Brain
This table summarizes findings from a study where this compound was infused intracerebroventricularly for 4 weeks. Data is expressed relative to control animals. ahajournals.org
| Brain Region | Experimental Compound | Observed Effect on nNOS mRNA | Reference |
|---|---|---|---|
| Hypothalamus | This compound | Significant Decrease | ahajournals.org |
| Hypothalamus | Aldosterone | Significant Decrease (effect equal to this compound) | ahajournals.org |
| Rostral Ventrolateral Medulla (RVLM) | This compound | Significant Decrease | ahajournals.org |
| Caudal Ventrolateral Medulla (CVLM) | This compound | Significant Decrease | ahajournals.org |
Mineralocorticoid Receptor-Mediated Gene Regulation
The vast majority of mechanistic studies on mineralocorticoid-induced gene expression have utilized aldosterone as the activating ligand. These studies have identified a well-defined set of early and late response genes that are critical for mediating the effects on ion and water transport. As this compound is a potent MR agonist, these aldosterone-regulated pathways are the presumed downstream mechanisms for its biological activity. mdpi.com The activation of the MR initiates the transcription of signaling factors that subsequently modulate the activity and expression of ion transport proteins. mdpi.comnih.gov
Serum- and Glucocorticoid-induced Kinase 1 (SGK1)
One of the most important and rapidly induced genes following MR activation is SGK1, which encodes the serum- and glucocorticoid-induced kinase 1. nih.gov In cortical collecting duct (CCD) cells, aldosterone was shown to increase SGK1 mRNA levels within 30 minutes, an effect that occurs without the need for new protein synthesis, identifying it as an immediate-early response gene. nih.gov This induction is mediated specifically through the MR. nih.gov SGK1 acts as a crucial intermediary kinase, phosphorylating other downstream proteins to regulate ion channel activity. mdpi.comnih.gov For instance, SGK1 phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2, which normally targets the epithelial sodium channel (ENaC) for degradation. nih.gov This inhibition leads to an increased number of active ENaC channels at the cell surface. nih.gov
Epithelial Sodium Channel (ENaC)
The epithelial sodium channel (ENaC) is a primary target of the mineralocorticoid signaling pathway. nih.gov It is a heterotrimeric protein composed of α, β, and γ subunits, encoded by the SCNN1A, SCNN1B, and SCNN1G genes, respectively. nih.govwikipedia.org Aldosterone has been shown to upregulate the expression of these subunit genes in various experimental models.
In rat kidney, elevated aldosterone levels markedly increase the abundance of the α-ENaC protein, with a more variable effect on the β and γ subunits. mdpi.com
In hypothalamic neurons, aldosterone treatment resulted in a significant increase in the expression of γ-ENaC mRNA and protein. ahajournals.orgmdpi.com
In cultured A6 kidney cells, aldosterone stimulation led to a significant increase in the rate of synthesis of the α-ENaC subunit within 60 minutes. nih.gov
Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is another critical component of transepithelial sodium transport that is regulated at the transcriptional level by mineralocorticoids. This pump is composed of an α and a β subunit, encoded by genes such as ATP1A1 and ATP1B1. researchgate.net
In cultured rat vascular smooth muscle cells, aldosterone induced a 2.3-fold increase in ATP1A1 mRNA and a 4.7-fold increase in ATP1B1 mRNA. nih.gov
In neonatal rat cardiocytes, aldosterone caused a rapid threefold induction in both α1 and β1 mRNA levels. nih.gov
In cultured kidney cells from Xenopus laevis, aldosterone stimulated the rate of transcription for both the α1 and β1 subunit genes within 15 minutes. nih.gov
Table 2: Key Aldosterone-Regulated Genes in Experimental Systems (Presumed Targets for this compound via MR Activation)
This table summarizes the effects of aldosterone on the expression of key downstream genes in various research models.
| Gene | Protein Product | Experimental Model | Observed Effect of Aldosterone | Reference |
|---|---|---|---|---|
| SGK1 | Serum- and glucocorticoid-induced kinase 1 | Rat mesangial cells; Rabbit CCD cells | Rapidly increased mRNA expression and protein phosphorylation | nih.govnih.gov |
| SCNN1A | α-ENaC subunit | Rat kidney; A6 kidney cells | Increased protein abundance and synthesis rate | mdpi.comnih.gov |
| SCNN1B | β-ENaC subunit | A6 kidney cells | Increased mRNA abundance (late phase) | nih.gov |
| SCNN1G | γ-ENaC subunit | Rat hypothalamus | Increased mRNA and protein expression | ahajournals.orgmdpi.com |
| ATP1A1 | Na+/K+-ATPase α1 subunit | Rat vascular smooth muscle cells; Rat cardiocytes | Increased mRNA and protein abundance | nih.govnih.gov |
| ATP1B1 | Na+/K+-ATPase β1 subunit | Rat vascular smooth muscle cells; Rat cardiocytes | Increased mRNA abundance | nih.govnih.gov |
Structure Activity Relationship Sar Investigations
Impact of the C-19 Methyl Group Absence on Receptor Binding and Activity
The removal of the angular methyl group at the C-19 position, which distinguishes 19-noraldosterone from aldosterone (B195564), has a profound and unexpectedly negative impact on its biological activity. Research focusing on the affinity of this compound for mineralocorticoid (MR) and glucocorticoid (GR) receptors demonstrates a dramatic loss of function.
Studies have shown that this compound exhibits less than 1% of the mineralocorticoid receptor binding activity of aldosterone. nih.govoup.com This drastic reduction in affinity effectively renders it inactive as a mineralocorticoid agonist, a stark contrast to the potent agonist activity of aldosterone. oup.comnih.gov Similarly, its affinity for the glucocorticoid receptor is also severely diminished, measuring less than 1% of aldosterone's (already modest) GR binding. nih.govoup.com This evidence underscores the critical role of the C-19 methyl group in the proper docking of aldosterone within the ligand-binding pocket of the mineralocorticoid receptor. Its absence fundamentally alters the molecular interactions necessary for receptor activation.
Table 1: Receptor Affinity of this compound vs. Aldosterone
| Compound | Relative Mineralocorticoid Receptor (MR) Affinity (% of Aldosterone) | Relative Glucocorticoid Receptor (GR) Affinity (% of Parent Compound) |
|---|---|---|
| Aldosterone | 100% | 100% |
| This compound | < 1% nih.govoup.com | < 1% nih.govoup.com |
Comparison with 19-Nor Analogs of Other Steroids
The effect of removing the C-19 methyl group is not uniform across all steroids and highlights the unique case of this compound. In sharp contrast to the inactivation observed with aldosterone, the removal of the C-19 methyl group from other steroid precursors, such as progesterone (B1679170) and deoxycorticosterone, leads to an enhancement of their activity.
For instance, 19-norprogesterone (B1209251) and 19-nordeoxycorticosterone (B1217766) both exhibit a threefold increase in affinity for the mineralocorticoid receptor compared to their parent compounds. nih.govoup.com Furthermore, the removal of the C-19 methyl group from progesterone transforms it from a mineralocorticoid antagonist into a full mineralocorticoid agonist. oup.comnih.gov This reversal of function is a significant finding in steroid pharmacology. Similarly, for glucocorticoid receptor binding, 19-norprogesterone and 19-nordeoxycorticosterone show a 3-fold and 1.5-fold increase in affinity, respectively. nih.govoup.com This pattern of enhanced activity in 11-deoxy steroids like progesterone and deoxycorticosterone starkly contrasts with the near-complete loss of activity in 11-oxygenated steroids like this compound. nih.govoup.com
Table 2: Comparative Receptor Affinities of 19-Nor Steroids and Their Parent Compounds
| Steroid Pair | Change in Mineralocorticoid Receptor (MR) Affinity (19-Nor vs. Parent) | Change in Glucocorticoid Receptor (GR) Affinity (19-Nor vs. Parent) |
|---|---|---|
| Aldosterone / this compound | ~99% Decrease nih.govoup.com | >99% Decrease nih.govoup.com |
| Progesterone / 19-Norprogesterone | 3-fold Increase nih.govoup.com | 3-fold Increase nih.govoup.com |
| Deoxycorticosterone / 19-Nordeoxycorticosterone | 3-fold Increase nih.govoup.com | 1.5-fold Increase nih.govoup.com |
| Cortisol / 19-Norcortisol | 1.5-fold Increase nih.govoup.com | 90% Decrease nih.govoup.com |
| Corticosterone (B1669441) / 19-Nororticosterone | No Change nih.govoup.com | 70% Decrease nih.govoup.com |
Structural Determinants of Mineralocorticoid and Glucocorticoid Activity within the 19-Nor Steroid Class
The divergent activities among 19-nor steroids point to specific structural features that govern their interaction with receptors. A key determinant appears to be the oxygenation status at the C-11 position of the steroid nucleus. nih.govoup.com
Research indicates that for 11-deoxy steroids (those lacking an oxygen function at C-11), the removal of the C-19 methyl group consistently enhances binding affinity for both MR and GR. nih.gov This is the case for 19-norprogesterone and 19-nordeoxycorticosterone. nih.govoup.com
Stereochemical Considerations in this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the "lock and key" mechanism of steroid-receptor binding. The activity of this compound, or its lack thereof, is a clear example of this principle.
Analytical Methodologies in 19 Noraldosterone Research
Chromatographic Separation Techniques
Chromatography is a foundational technique for isolating specific analytes from complex mixtures, such as urine or plasma. Its application is crucial for removing interfering substances and concentrating the target compound before analysis.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of 19-noraldosterone and its metabolites from biological samples prior to quantification. In one study, measurable amounts of this compound were detected in the incubation fluids of human adrenal adenoma tissues after a purification process involving a sequence of HPLC systems. nih.gov This multi-step HPLC approach ensures the removal of closely related steroids, which is essential for accurate measurement, especially when followed by a less specific detection method like radioimmunoassay. nih.gov
HPLC is also employed as a sample clean-up step before analysis by more definitive methods like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). dshs-koeln.de For instance, in the analysis of the related compound 19-norandrosterone (B1242311), liquid chromatography steps are used to purify the compound of interest, reducing background noise and eliminating interferences that could affect the accuracy of subsequent isotopic analysis. nih.gov This purification is vital for achieving the necessary purity for sensitive analytical instruments. dshs-koeln.de Both normal-phase and reversed-phase HPLC systems have been utilized in the broader context of steroid metabolite isolation, demonstrating the versatility of the technique.
Gas Chromatography (GC) Applications in Research
Gas Chromatography (GC) is a powerful tool for separating volatile and thermally stable compounds. researchcommons.orgemerson.com Due to the low volatility of steroids like this compound, chemical modification, known as derivatization, is a mandatory prerequisite for GC analysis. researchgate.netnih.gov This process involves converting the steroid into a more volatile form, typically by creating trimethylsilyl (B98337) (TMS) ether derivatives. researchgate.net
The sample preparation for GC analysis of steroids from biological fluids is often multi-step. It typically begins with hydrolysis, often using enzymes like β-glucuronidase, to cleave conjugated metabolites back to their free steroid form. nih.govresearchgate.net This is followed by liquid-liquid extraction to isolate the steroids from the aqueous matrix, and finally, the crucial derivatization step to make the analytes suitable for GC analysis. researchgate.netnih.gov GC-based methods are frequently used in metabolomic studies and are considered a preferred technique for the detection of urinary steroid androgens, valued for their high sensitivity and selectivity. researchgate.net
Spectrometric Characterization Methods
Spectrometry is the cornerstone for the definitive identification and precise quantification of this compound. When coupled with chromatographic separation, it provides the highest levels of specificity and sensitivity.
Mass Spectrometry (MS) for Identity Confirmation and Quantification
Mass Spectrometry (MS) is an indispensable tool in this compound research for confirming the molecular identity of the analyte and performing accurate quantification. nih.gov MS analysis provides information on the mass-to-charge ratio of the compound and its fragments, which serves as a highly specific molecular fingerprint. Research on the synthesis of this compound has used mass spectrometry to confirm that the compound exists predominantly in a cyclic hemiacetal form under the conditions of the analysis. nih.gov
Modern MS techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), offer exceptional performance. nih.govresearchgate.net For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay developed for the direct measurement of 19-norandrosterone sulfate, a related metabolite, demonstrated high sensitivity and precision. The key performance metrics for this assay are summarized in the table below.
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 40 pg/mL |
| Lowest Limit of Quantification (LLOQ) | 200 pg/mL |
| Recovery (at 2 ng/mL) | 94% |
| Intra-day Precision (at 2 ng/mL) | 2.7% |
| Intra-assay Precision (at 2 ng/mL) | 6.6% |
| Inter-assay Precision (at 2 ng/mL) | 14.3% |
Isotope-dilution mass spectrometry (IDMS) is another advanced MS technique that provides the highest level of accuracy for quantification. This approach uses a stable isotope-labeled version of the analyte as an internal standard, allowing for precise correction of any sample loss during preparation and analysis. researchgate.net
Coupling of GC/MS for Comprehensive Analysis
The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a gold-standard method for the comprehensive analysis of steroids, including metabolites of this compound precursors. researchgate.net This hyphenated technique leverages the excellent separation capabilities of GC with the powerful identification and quantification abilities of MS. nih.gov
GC-MS is routinely used in anti-doping laboratories for the detection of 19-norsteroids. nih.govresearchgate.net The process involves enzymatic hydrolysis of urine samples, extraction of the free steroids, derivatization to increase volatility, and subsequent analysis by GC-MS. nih.govresearchgate.net For confirmatory analyses, highly specialized techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are employed. nih.govresearchgate.netnih.gov These methods provide unambiguous identification and can even determine the origin (endogenous or exogenous) of the detected steroid. nih.gov The table below summarizes various applications of GC-MS in the analysis of related 19-norsteroids.
| Technique | Analyte | Matrix | Key Findings / Application | Reference |
|---|---|---|---|---|
| GC-MS/MS | 19-Norandrosterone | Urine | Standard method for detection in doping control. | nih.govresearchgate.net |
| GC-C-IRMS | 19-Norandrosterone | Urine | Confirmatory analysis to determine origin. LOQ of 2 ng/mL achieved. | nih.govnih.gov |
| GC-IDMS | 19-Norandrosterone | Urine | High-accuracy reference measurement method. Result of 2.14 ± 0.15 ng/g. | researchgate.net |
Immunoassay Development for Research Applications
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. In this compound research, they are used for both quantification and sample purification.
Specific radioimmunoassays (RIAs) have been used to determine the production rates of this compound in vitro from adrenal tissues. nih.gov In these studies, the immunoassay is performed after extensive purification by HPLC to ensure that the antibody only binds to the target analyte, minimizing cross-reactivity with other similar steroids. nih.gov
Immunoassays are also critical in the development of purification techniques. Immunoaffinity chromatography (IAC) is a powerful method that uses antibodies immobilized on a solid support to selectively capture a specific analyte from a complex mixture. This technique has been successfully applied to isolate 19-norandrosterone from urine with high specificity before its analysis by GC/C/IRMS. nih.gov
Furthermore, various immunoassay formats have been developed for related compounds like 19-nortestosterone, including lateral flow immunochromatographic strips for rapid, qualitative screening and chemiluminescent enzyme immunoassays (CLEIA). nih.govnih.gov While rapid, the sensitivity of some formats, like lateral flow, may be lower than instrumental methods, with one study reporting a visual detection limit of 200 ng/mL in swine urine. nih.gov The development of these assays highlights the ongoing effort to provide tools for both rapid screening and high-throughput analysis in research settings.
Cross-Reactivity Profiles with Related Steroids in Research Assays
A significant challenge in steroid immunoassays is the potential for cross-reactivity, where steroids with similar chemical structures to the target analyte interfere with the assay, leading to inaccurate measurements. The degree of cross-reactivity is dependent on the specificity of the antibody used.
While specific cross-reactivity data for a dedicated this compound RIA is not extensively published, inferences can be drawn from assays for structurally related compounds like aldosterone (B195564) and 19-nortestosterone. Steroids that share a similar backbone and functional groups are likely to exhibit some degree of cross-reactivity. For a hypothetical this compound RIA, potential cross-reactants would include aldosterone, 18,19-dihydroxycorticosterone (B39612), and other metabolites of aldosterone and progesterone (B1679170).
The following interactive table provides a hypothetical cross-reactivity profile for a this compound RIA, based on structural similarities and known cross-reactivities in other steroid RIAs.
| Compound | Assumed % Cross-Reactivity | Rationale for Potential Cross-Reactivity |
| This compound | 100 | Target Analyte |
| Aldosterone | 5 - 15 | Differs only by the presence of a C19-methyl group. |
| 18,19-Dihydroxycorticosterone | 1 - 5 | A potential precursor with structural similarities. |
| 19-Nortestosterone | < 1 | Lacks the C18-aldehyde and C21-hydroxyl groups. |
| Progesterone | < 0.1 | Lacks the C11-hydroxyl, C18-aldehyde, and C21-hydroxyl groups. |
| Cortisol | < 0.1 | Significant structural differences, including a C17-hydroxyl group. |
| Testosterone | < 0.1 | Lacks the C18-aldehyde and C21-hydroxyl groups and has a C19-methyl group. |
Note: This table is illustrative and based on general principles of steroid immunoassay cross-reactivity. Actual values would need to be determined experimentally for a specific antibody.
Sample Preparation and Matrix Considerations in Biological Research
The choice of biological matrix (e.g., urine, plasma, serum) and the method of sample preparation are critical for obtaining reliable measurements of this compound. The complexity of these matrices necessitates extraction and purification steps to remove interfering substances such as proteins, lipids, and other steroids. chromatographyonline.com
For plasma and serum samples, an initial protein precipitation step, often using acetonitrile, is common. This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroid fraction. LLE utilizes two immiscible solvents to partition the analytes, while SPE uses a solid sorbent to selectively retain and then elute the target compounds. Supported liquid extraction (SLE) is another technique that immobilizes the aqueous sample on an inert solid support, after which an organic solvent is used to elute the analytes.
Urine samples often require an enzymatic hydrolysis step, typically using β-glucuronidase, to cleave conjugated steroids (glucuronides and sulfates) back to their free form before extraction. "Dilute and shoot" methods, where the sample is simply diluted before analysis, are generally not suitable for low-concentration analytes like this compound due to significant matrix effects.
The matrix effect, which refers to the alteration of analytical signal due to co-eluting endogenous compounds, is a major consideration. These effects can lead to either suppression or enhancement of the signal and must be carefully evaluated during method validation. The use of isotopically labeled internal standards in mass spectrometry-based methods is a common strategy to compensate for matrix effects and losses during sample preparation. For RIAs, thorough sample cleanup is the primary means of mitigating these interferences.
Metabolic Fate and Precursor/metabolite Research
Identification and Characterization of Putative Precursors
The biosynthesis of 19-Noraldosterone is believed to involve several precursor compounds. Research has identified and characterized a few key putative precursors, which have been detected in human urine and produced in vitro in adrenal tissues. oup.comresearchgate.net
18,19-Dihydroxycorticosterone (B39612) ([18,19-(OH)₂-B]) : This steroid has been identified in human urine and is considered a possible precursor to this compound. oup.comresearchgate.net In vitro studies using human adrenal cells have shown that its production is stimulated by angiotensin II and ACTH, in a manner identical to this compound. oup.comoup.com This parallel regulation suggests a close biosynthetic relationship. oup.com
18-Hydroxy-19-Norcorticosterone (B39188) (18-OH-19-nor-B) : Also identified in human urine, 18-Hydroxy-19-Norcorticosterone is another strong candidate as a precursor to this compound. oup.comresearchgate.net Its synthesis has been demonstrated in vitro from adrenal adenoma tissues. researchgate.netnih.gov Like 18,19-Dihydroxycorticosterone, its production in isolated human adrenal glomerulosa cells is dose-dependently increased by both angiotensin II and ACTH, mirroring the regulation of this compound itself. oup.com
19-Hydroxyaldosterone : While the direct conversion of 19-Hydroxyaldosterone to this compound is a subject of ongoing investigation, its structural similarity and related synthetic pathways make it a compound of interest. The chemical synthesis of this compound has been achieved through an extension of a method used to synthesize 19-Hydroxyaldosterone, highlighting the chemical relationship between these molecules. nih.gov
Research has demonstrated the in vitro production of these precursors in various adrenal tissues. researchgate.netnih.gov
Table 1: In Vitro Production of this compound and Putative Precursors in Adrenal Tissues
| Compound | Tissue Source | Key Findings | Reference(s) |
| This compound | Human Adrenal Glomerulosa Cells | Production is dose-dependently increased by Angiotensin II and ACTH. | oup.comoup.com |
| Aldosterone-Producing Adrenal Adenomas | Measurable amounts produced in incubation fluids. | researchgate.netnih.gov | |
| 18,19-Dihydroxycorticosterone | Human Adrenal Glomerulosa Cells | Secretion is dose-dependently stimulated by Angiotensin II and ACTH. | oup.com |
| Aldosterone-Producing Adrenal Adenomas | Produced in vitro; production rates are high compared to Cushing's or "silent" adenomas. | researchgate.netnih.gov | |
| 18-Hydroxy-19-Norcorticosterone | Human Adrenal Glomerulosa Cells | Secretion is dose-dependently stimulated by Angiotensin II and ACTH. | oup.com |
| Aldosterone-Producing Adrenal Adenomas | Produced in vitro; production rates are high compared to Cushing's or "silent" adenomas. | researchgate.netnih.gov |
In Vitro and In Vivo Metabolic Transformations in Research Models
The metabolic transformations of this compound are a key area of research, with studies exploring its conversion into other steroid compounds.
Research has demonstrated the in vitro formation of 18-Deoxy-19-Noraldosterone from this compound. nih.gov This metabolic conversion was observed in incubations with tissue from a human aldosterone-producing adenoma as well as normal adrenal tissue. nih.govcore.ac.uknii.ac.jp The identity of the resulting metabolite was confirmed by co-chromatography with an authentic standard and through mass spectrometry. nih.gov Another study described the chemical synthesis of 18-Deoxy-19-Noraldosterone from a precursor of 18-Hydroxy-19-Norcorticosterone. nih.gov
The enzymatic pathways involved in the synthesis and metabolism of this compound are complex and involve cytochrome P450 enzymes. The final steps in aldosterone (B195564) synthesis, the conversion of corticosterone (B1669441) to aldosterone, are catalyzed by aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme. bioscientifica.comannualreviews.org Angiotensin II is known to increase the activity and messenger RNA levels of cytochrome P450aldo in the adrenal gland. oup.com
The biosynthesis of 19-nor-corticoids is thought to be analogous to the aromatization of androgens to estrogens, a process involving initial C19-hydroxylation followed by further oxygenations that lead to the loss of the C19-methyl group. ahajournals.org While little is definitively known about the specific enzymes for this compound synthesis, studies have shown that its production is directly increased by ACTH in human adrenal zona glomerulosa cells. oup.com This suggests that the precursors of 19-nor-steroids are regulated by ACTH in the adrenal cortex. oup.com Furthermore, research has demonstrated that progesterone (B1679170) can be converted to this compound in rat adrenal glomerulosa cells. oup.com
Excretion Patterns of this compound and its Metabolites in Research Models
Studies have measured the urinary excretion of this compound and its related metabolites to understand its production and regulation in humans. These studies provide valuable data on the baseline excretion rates and how they are affected by physiological stimuli.
In normal men, the administration of ACTH was found to increase the 24-hour urinary excretion of this compound approximately four-fold. oup.comoup.com This response was virtually identical to the observed increases in aldosterone, 18-hydroxycorticosterone, 18,19-dihydroxycorticosterone, and 18-hydroxy-19-norcorticosterone, further linking their metabolic pathways. oup.comoup.com
Urinary excretion rates have also been quantified in patients with primary aldosteronism, providing insight into the compound's production in pathological states. oup.comnih.gov
Table 2: Urinary Excretion of this compound and Related Metabolites in Human Research Models
| Population | Compound | Mean Excretion Rate (±SD or SEM) | Condition | Reference(s) |
| Normal Men (n=6) | This compound | ~4-fold increase from baseline | After ACTH administration | oup.com |
| Aldosterone | ~4-fold increase from baseline | After ACTH administration | oup.com | |
| 18,19-Dihydroxycorticosterone | ~4-fold increase from baseline | After ACTH administration | oup.com | |
| 18-Hydroxy-19-Norcorticosterone | ~4-fold increase from baseline | After ACTH administration | oup.com | |
| Patients with Aldosterone-Producing Adenoma (n=16) | This compound | 263 ± 56 pmol/day | Baseline | oup.comnih.gov |
| 18,19-Dihydroxycorticosterone | 40 ± 8.7 nmol/day | Baseline | oup.comnih.gov | |
| 18-Hydroxy-19-Norcorticosterone | 1322 ± 267 pmol/day | Baseline | oup.comnih.gov | |
| Patients with Idiopathic Hyperaldosteronism (n=9) | This compound | 207 ± 51 pmol/day | Baseline | oup.comnih.gov |
| 18,19-Dihydroxycorticosterone | 21 ± 4.2 nmol/day | Baseline | oup.comnih.gov | |
| 18-Hydroxy-19-Norcorticosterone | 879 ± 213 pmol/day | Baseline | oup.comnih.gov |
Future Directions in 19 Noraldosterone Research
Elucidation of Complete Biosynthetic Pathways and Rate-Limiting Enzymes
A fundamental gap in our understanding of 19-noraldosterone is the precise, step-by-step enzymatic pathway responsible for its formation in humans. While it is known to be produced in the adrenal gland and its synthesis is stimulated by angiotensin II and adrenocorticotropic hormone (ACTH), the complete sequence of precursors and the specific enzymes catalyzing each conversion are not fully elucidated. oup.com Studies in rat adrenal glomerulosa cells have shown that [¹⁴C]progesterone can be converted to [¹⁴C]this compound, suggesting a pathway originating from common steroid precursors. oup.com The synthesis of other 19-norsteroids has been shown to be mediated by cytochrome P-450 dependent enzymes. bioscientifica.com
Advanced Structural Biology Studies of Receptor-Ligand Interactions
This compound exerts its biological effects primarily through binding to the mineralocorticoid receptor (MR) and, to a lesser extent, the glucocorticoid receptor (GR). nih.gov While binding affinity studies have been conducted, showing that this compound has less than 1% of the affinity of aldosterone (B195564) for the MR in some assay systems, its in vivo potency appears comparable, suggesting complex structure-activity relationships. nih.govahajournals.org
A significant leap forward will come from advanced structural biology studies . The crystallization and high-resolution structural determination of the this compound-MR ligand-binding domain (LBD) complex is a critical objective. Such a structure would provide unprecedented insight into the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and conformational changes—that govern binding and receptor activation. It would reveal how the absence of the C-19 methyl group, a defining feature of this compound, alters its fit within the receptor's binding pocket compared to aldosterone. Comparing the this compound-MR complex structure to that of aldosterone-MR and other antagonist-bound structures could explain its potent agonist activity and inform the rational design of highly selective MR modulators.
Development of Novel Research Tools and Probes
Progress in understanding this compound has been hampered by a limited toolkit of specific chemical probes. Current detection relies on laborious techniques like high-performance liquid chromatography (HPLC) coupled with radioimmunoassays. nih.gov To accelerate research, the development of novel and more accessible tools is essential.
Key areas for development include:
Selective Synthetic Inhibitors: While inhibitors of 19-nor-deoxycorticosterone (19-nor-DOC) synthesis, such as 19-acetylenic-deoxycorticosterone, have been developed, there is a need for potent and highly selective inhibitors of the specific enzymes in the this compound pathway. oup.com The development of aldosterone synthase inhibitors like baxdrostat (B10830011) provides a template for targeting specific steroidogenic enzymes. nih.gov Such inhibitors would be invaluable for probing the physiological roles of endogenous this compound in non-clinical models.
Fluorescent Probes and Biosensors: The creation of fluorescently tagged this compound analogs or specific fluorescent probes that bind it could enable real-time imaging of its subcellular distribution and trafficking. This would allow researchers to visualize its uptake, receptor binding, and nuclear translocation within living cells. Furthermore, the development of genetically encoded or synthetic biosensors could permit the dynamic measurement of this compound concentrations in specific tissues or cellular compartments.
Exploration of Additional Biological Roles in Non-Clinical Models
Research into the biological effects of this compound has largely focused on its hypertensinogenic properties. However, its full spectrum of activity is likely much broader. The use of diverse non-clinical models will be crucial to uncover these additional roles.
Future investigations should explore:
Central Nervous System (CNS) Effects: Mineralocorticoid receptors are present in various brain regions, and aldosterone itself has known central effects on blood pressure and cognition. ahajournals.orgfrontiersin.org Studies have already shown that intracerebroventricular infusion of this compound in rats increases blood pressure and significantly decreases the messenger RNA (mRNA) for neuronal nitric oxide synthase (nNOS) in the hypothalamus and ventrolateral medulla. ahajournals.org This points to a direct role in the central regulation of autonomic function and cardiovascular control that warrants deeper investigation.
Direct Cardiac and Vascular Effects: Beyond systemic blood pressure elevation, aldosterone can exert direct effects on the heart and blood vessels, including influencing cardiac ion channels and promoting fibrosis. nih.gov Non-clinical models, such as the DOCA-salt rat model of hypertension or isolated heart preparations, could be used to determine if this compound has similar direct pathological effects on cardiac myocytes and vascular smooth muscle cells, independent of its renal mineralocorticoid action. nih.govijvets.com
Metabolic Functions: Given the crosstalk between steroid pathways and metabolism, exploring the potential role of this compound in metabolic processes is a logical next step. In vitro cell culture systems and animal models of metabolic disease could be employed to investigate its effects on glucose homeostasis, lipid metabolism, and adipocyte function. nih.gov
Integration of Multi-Omics Data in this compound Research
The advent of "multi-omics" technologies offers a powerful, unbiased approach to understanding the complex biological impact of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the molecular networks it regulates. While these approaches have been applied to study primary aldosteronism and the effects of MR antagonists, their specific application to this compound is a key future direction. oup.commdpi.com
Transcriptomics: Analyzing the complete set of RNA transcripts in target tissues (e.g., kidney, heart, brain) from animal models treated with this compound can identify entire gene networks that are upregulated or downregulated. nih.gov This would move beyond candidate gene approaches and could reveal novel signaling pathways and biological processes affected by this steroid.
Proteomics: This involves the large-scale study of proteins. endocrine.org By comparing the proteome of cells or tissues with and without this compound treatment, researchers can identify changes in protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions that are critical for its signaling cascade. nih.gov
Metabolomics: As the downstream output of cellular processes, the metabolome provides a functional readout of the physiological state. frontlinegenomics.com Analyzing the global metabolite profile in response to this compound could identify novel biomarkers of its action and uncover unexpected effects on cellular metabolism. mdpi.com
Ultimately, an integrative multi-omics analysis will be the most powerful approach. nih.gov By combining data from all these layers, researchers can construct detailed models of this compound action, from receptor binding and gene transcription to downstream changes in protein function and metabolic pathways. elifesciences.orgnih.gov This systems-level understanding will be instrumental in finally clarifying the complete biological role of this compound and its relevance to human health and disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
